molecular formula C9H18N2O3 B13320383 Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate

Cat. No.: B13320383
M. Wt: 202.25 g/mol
InChI Key: DMSCTMUXQVMOJE-ZETCQYMHSA-N
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Description

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate is a chemical compound with a complex structure that includes an amino group, an amide group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate typically involves the reaction of specific amino acids with methyl esters under controlled conditions. One common method involves the use of protected amino acids, which are then deprotected and coupled with methyl esters to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the compound. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino and amide groups play crucial roles in binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and methyl esters, such as:

  • Methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate
  • Methyl (2S)-2-(2-aminoacetamido)-5-methylhexanoate

Uniqueness

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate is unique due to its specific structure, which includes a combination of amino, amide, and methyl ester groups. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Biological Activity

Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate, also known as a derivative of amino acid methyl esters, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is characterized by its structural features that may confer specific biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₈N₂O₃
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing metabolic pathways and cellular responses.

Biological Activities

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain proteases, which are critical in various physiological processes. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
  • Receptor Interaction : The compound may also interact with specific receptors involved in signaling pathways, potentially modulating immune responses or cell proliferation.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of amino acid methyl esters exhibit inhibitory effects on serine proteases, which are vital for numerous biological functions. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in diseases where protease activity is dysregulated .
  • Immune Modulation : Another investigation focused on the compound's ability to modulate immune responses through Toll-like receptor (TLR) pathways. It was found to enhance the release of pro-inflammatory cytokines in macrophage cultures, indicating a role in immune system activation .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionInhibition of serine proteases
Immune ModulationEnhanced cytokine release
Receptor InteractionPotential modulation of TLRs

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate

InChI

InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t7-/m0/s1

InChI Key

DMSCTMUXQVMOJE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN

Origin of Product

United States

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